molecular formula C9H13BrN2 B3261897 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine CAS No. 34954-29-5

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Cat. No. B3261897
CAS RN: 34954-29-5
M. Wt: 229.12 g/mol
InChI Key: QYHKURLWAZEYHG-UHFFFAOYSA-N
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Description

“5-Bromo-4-(tert-Butyl)-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-(tert-Butyl)-6-methylpyrimidine” would consist of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have a bromine atom attached at the 5th position, a tert-butyl group at the 4th position, and a methyl group at the 6th position .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions . The presence of the bromine atom might make “5-Bromo-4-(tert-Butyl)-6-methylpyrimidine” a good candidate for further functionalization through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-4-(tert-Butyl)-6-methylpyrimidine” would depend on its structure. As a brominated, substituted pyrimidine, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action of “5-Bromo-4-(tert-Butyl)-6-methylpyrimidine” is not known as it likely depends on its application. Pyrimidine derivatives are found in many pharmaceuticals and biologically active compounds, where they can interact with various biological targets .

properties

IUPAC Name

5-bromo-4-tert-butyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6-7(10)8(9(2,3)4)12-5-11-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKURLWAZEYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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